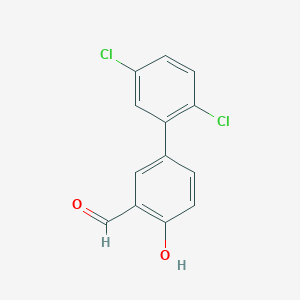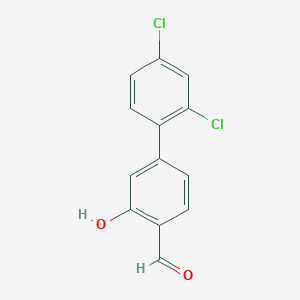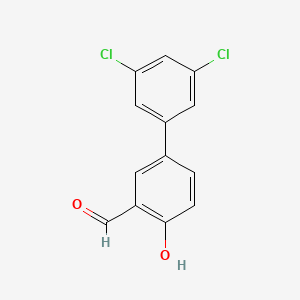
4-(2,5-Dichlorophenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-Dichlorophenyl)-2-formylphenol, 95% (4-DCF) is an organic compound that is widely used in scientific research and laboratory experiments due to its unique properties. It is a white solid with a melting point of around 78°C and a molecular weight of 237.15 g/mol. 4-DCF has been studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and biochemistry. It is also used as a reagent in the synthesis of various compounds.
Wissenschaftliche Forschungsanwendungen
4-(2,5-Dichlorophenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been studied for its potential as an antioxidant, antimicrobial, and anti-inflammatory agent. It has also been studied for its potential applications in cancer therapy, as a potential inhibitor of certain enzymes, and as a potential inhibitor of certain bacteria and viruses. Additionally, 4-(2,5-Dichlorophenyl)-2-formylphenol, 95% has been studied for its potential use in the synthesis of various compounds, such as pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(2,5-Dichlorophenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed that 4-(2,5-Dichlorophenyl)-2-formylphenol, 95% acts as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, 4-(2,5-Dichlorophenyl)-2-formylphenol, 95% has been shown to inhibit certain enzymes, which could explain its potential anti-inflammatory and antimicrobial effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,5-Dichlorophenyl)-2-formylphenol, 95% have not been extensively studied. However, it has been shown to reduce oxidative stress and inhibit certain enzymes. Additionally, 4-(2,5-Dichlorophenyl)-2-formylphenol, 95% has been shown to inhibit the growth of certain bacteria and viruses.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2,5-Dichlorophenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it has a wide range of potential applications in various fields. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, 4-(2,5-Dichlorophenyl)-2-formylphenol, 95% also has some limitations. It is not soluble in water, so it must be dissolved in a suitable solvent before use. Additionally, its potential applications have not yet been fully explored, so further research is needed to fully understand its potential.
Zukünftige Richtungen
There are a number of potential future directions for 4-(2,5-Dichlorophenyl)-2-formylphenol, 95%. Further research is needed to explore its potential applications in pharmaceuticals, agrochemicals, and biochemistry. Additionally, further research is needed to understand its mechanism of action and to explore its potential as an antioxidant, antimicrobial, and anti-inflammatory agent. Finally, further research is needed to explore its potential use in the synthesis of various compounds.
Synthesemethoden
4-(2,5-Dichlorophenyl)-2-formylphenol, 95% can be synthesized through a variety of methods. The most common method involves the reaction of 2,5-dichlorobenzaldehyde and 4-hydroxybenzaldehyde in an aqueous solution of potassium hydroxide. This yields 4-(2,5-Dichlorophenyl)-2-formylphenol, 95% as a white solid. Other methods of synthesis include the reaction of 2,5-dichlorobenzaldehyde and formic acid in the presence of a base such as sodium hydroxide or potassium hydroxide.
Eigenschaften
IUPAC Name |
5-(2,5-dichlorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-10-2-3-12(15)11(6-10)8-1-4-13(17)9(5-8)7-16/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODXNEJTQOYRCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)Cl)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685281 |
Source


|
| Record name | 2',5'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dichlorophenyl)-2-formylphenol | |
CAS RN |
1111128-86-9 |
Source


|
| Record name | 2',5'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














